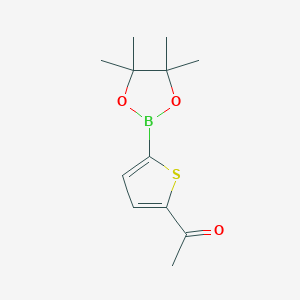

5-Acetylthiophene-2-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCVKFAFBSIAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694515 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-32-8 | |

| Record name | 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-Acetylthiophene-2-boronic acid pinacol ester

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Boronate Ester as a Keystone Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of well-defined molecular building blocks is paramount. Among these, heteroaryl boronic acids and their derivatives have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable reagent: 5-Acetylthiophene-2-boronic acid pinacol ester (CAS Number: 942070-32-8).

This compound elegantly combines three critical structural motifs:

-

A thiophene ring , a sulfur-containing heterocycle that is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties like solubility and lipophilicity while engaging in unique interactions with biological targets.[2][3]

-

A boronic acid pinacol ester , the workhorse of Suzuki-Miyaura cross-coupling. The pinacol ester provides a significant stability advantage over the corresponding free boronic acid, making it more robust for storage, handling, and purification, though not immune to hydrolysis.[4][5]

-

An acetyl group , which serves as a versatile synthetic handle for further molecular elaboration, enabling reactions such as condensation, reduction, or oxidation to introduce greater complexity.

This guide provides an in-depth examination of this reagent, from its fundamental properties and synthesis to its practical application and strategic importance in the development of novel chemical entities.

Core Physicochemical & Structural Data

A precise understanding of a reagent's properties is the foundation of its effective use. The key identifiers and characteristics of this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 942070-32-8 | [6] |

| Molecular Formula | C₁₂H₁₇BO₃S | Derived |

| Molecular Weight | 252.14 g/mol | Derived |

| IUPAC Name | 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethan-1-one | N/A |

| Appearance | Typically a solid (powder or crystals) | [7] |

| Storage Temperature | Inert atmosphere, 2-8°C recommended | [7] |

Synthesis Pathway: From Thiophene to Boronate Ester

The synthesis of this compound is typically achieved through a palladium-catalyzed borylation reaction, a cornerstone of modern organometallic chemistry. The most common precursor is a halogenated acetylthiophene.

The causality behind this choice of methodology is rooted in efficiency and functional group tolerance. The Miyaura borylation reaction, which couples a halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is highly reliable for a wide range of aromatic and heteroaromatic systems.

Expert Rationale:

-

Palladium Catalyst: A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often chosen for its high activity and stability, which is effective for coupling with electron-rich heterocycles like thiophene.

-

Base: Potassium acetate (KOAc) is a mild base frequently used in these reactions. Its role is crucial in the transmetalation step of the catalytic cycle, facilitating the transfer of the boronate group to the palladium center.

-

Solvent: Anhydrous aprotic solvents like dioxane or THF are used to prevent the premature hydrolysis of the boronic ester product and the diboron reagent.[8]

Analytical Profile & Spectroscopic Signatures

Characterization of the final product is essential for confirming its identity and purity. While a specific spectrum for this exact compound is not publicly available, its expected spectroscopic data can be reliably inferred from the analysis of its constituent parts and similar structures.[9][10][11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A sharp singlet integrating to 12 protons around δ 1.3-1.4 ppm , corresponding to the four equivalent methyl groups of the pinacol ester. This is the most prominent and characteristic signal.

-

Two doublets in the aromatic region (typically δ 7.0-8.0 ppm ) for the two protons on the thiophene ring, showing coupling to each other.

-

A singlet integrating to 3 protons around δ 2.5 ppm for the methyl group of the acetyl moiety.

-

-

¹³C NMR: The carbon spectrum will show signals for the thiophene ring, the acetyl group (carbonyl and methyl), and the pinacol ester (quaternary carbons around δ 84 ppm and methyl carbons around δ 25 ppm ). The carbon atom attached to the boron (C-B) may show a broadened signal or be difficult to detect due to quadrupolar relaxation.[9]

-

¹¹B NMR: The boron NMR should exhibit a broad singlet around δ 30-34 ppm , which is characteristic of a tetracoordinate boronate ester.[9]

-

FT-IR: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching band from the acetyl group, typically around 1660-1680 cm⁻¹ . Other key signals include C-H stretches from the aromatic and alkyl groups and C-O stretches from the boronic ester.

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition (C₁₂H₁₇BO₃S).

Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds. This reaction is one of the most widely used transformations in pharmaceutical and materials science for constructing biaryl and hetero-biaryl structures.[12][13]

The reaction allows for the precise and efficient coupling of the 5-acetylthiophen-2-yl moiety to a variety of aryl or heteroaryl halides (or triflates).

Mechanistic Insights:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: The boronate ester is activated by the base, forming a more nucleophilic "ate" complex. This complex transfers the thiophene group to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments (aryl and thiophenyl) are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Strategic Value in Drug Discovery

The thiophene nucleus is a bioisostere of a phenyl ring and is present in numerous blockbuster drugs, including Clopidogrel (antiplatelet), Olanzapine (antipsychotic), and Raltitrexed (anticancer).[3] The presence of sulfur allows for different metabolic pathways and potential for hydrogen bonding, which can be exploited in drug design.

This compound is therefore a high-value starting material for generating libraries of novel compounds for screening. The acetyl group can be used as an anchor point for diversification, while the boronic ester allows for the core scaffold to be coupled to various other fragments.

Stability, Handling, and Storage: A Self-Validating System

While pinacol esters are more stable than their corresponding boronic acids, they are susceptible to hydrolysis, especially under acidic or basic conditions, or during chromatography on silica gel.[4][8][14]

Trustworthiness in Protocols: A protocol involving this reagent must account for its stability.

-

Storage: Store under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8°C) and tightly sealed to prevent moisture ingress.

-

Handling: Use anhydrous solvents and techniques. Avoid exposure to atmospheric moisture for extended periods.

-

Purification: When performing column chromatography, it is advisable to use a neutral stationary phase (e.g., deactivated silica) and non-protic eluents to minimize on-column degradation. An alternative is to purify the coupled product after the Suzuki reaction, as the product is typically much more stable.

-

Reaction Quenching: During reaction workup, be aware that aqueous quenching can lead to some hydrolysis. A rapid extraction is recommended.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Note: This is a representative protocol and may require optimization for specific substrates.

Objective: Synthesize 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethan-1-one.

Materials:

-

This compound (1.2 equiv.)

-

1-Bromo-4-methoxybenzene (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv.)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-methoxybenzene, this compound, Pd(dppf)Cl₂, and K₂CO₃.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe (a typical solvent ratio is 4:1 or 5:1 dioxane:water). The addition of water is often crucial for the efficiency of the transmetalation step.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and MS analysis.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (RSC Publishing)

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (Cognizance Journal of Multidisciplinary Studies)

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (NIH)

- Micelle-Enabled Suzuki–Miyaura Cross-Coupling of Heteroaryl Boronate Esters.

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor

- Applications of Thiophene Derivatives in Medicinal Chemistry: Applic

- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (RSC Publishing)

- Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (Slideshare)

- This compound | 942070-32-8. (ChemicalBook)

- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with...

- On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods.

- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane...

- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid. (Vulcanchem)

- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform

- Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Deriv

- accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. (Ingenta Connect)

- 5-Acetylthiophene-2-boronic acid - Optional[

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. (Chem-Impex)

- 5-Carboxylthiophene-2-Boronic Acid Pinacol Ester. (Echemi)

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Inform

- 2,2 -Bithiophene-5-boronic acid pinacol ester 479719-88-5. (Sigma-Aldrich)

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. (TCI Chemicals)

- CAS 689247-77-6 | 5-Acetylthiophene-2-boronic acid. (Synblock)

- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (Organic Syntheses)

- This compound (Cas 942070-32-8). (Parchem)

- 5-Carboxythiophene-2-boronic acid pinacol ester 96 779335-05-6. (Sigma-Aldrich)

- 193978-23-3 Cas No. | Thiophene-2-boronic acid, pinacol ester. (Apollo Scientific)

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole | MDPI [mdpi.com]

- 6. parchem.com [parchem.com]

- 7. This compound | 942070-32-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

5-Acetylthiophene-2-boronic acid pinacol ester chemical properties

An In-depth Technical Guide to 5-Acetylthiophene-2-boronic acid pinacol ester

Introduction: A Versatile Heterocyclic Building Block

This compound is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, combining a reactive boronic ester with a functionalized thiophene ring, makes it an indispensable tool for researchers in medicinal chemistry and materials science. The pinacol ester group confers enhanced stability compared to the corresponding free boronic acid, simplifying handling, purification, and storage without compromising its reactivity in key transformations.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications, offering field-proven insights for its effective use in the laboratory.

Core Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of successful synthesis. The properties of this compound are well-defined, allowing for reliable identification and quality control.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 942070-32-8 | [2][3] |

| Molecular Formula | C₁₃H₁₉BO₃S | N/A |

| Molecular Weight | 266.16 g/mol | N/A |

| Appearance | Typically a white to off-white solid | [1] |

| Melting Point | Data not widely published; similar thiophene boronic esters melt in the range of 35-113 °C | |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and Diethyl Ether | [1] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the structure and purity of the ester.

-

¹H NMR: The proton NMR spectrum provides distinct signals. The pinacol methyl protons typically appear as a sharp singlet around δ 1.3 ppm (integrating to 12H). The acetyl methyl protons will also be a singlet, expected further downfield. The two protons on the thiophene ring will appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm ), with their coupling constant revealing their cis relationship.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary carbons of the pinacol group around δ 84 ppm .[4][5] The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[5][6]

-

¹¹B NMR: The boron NMR spectrum is a powerful tool for characterizing boronic esters, typically showing a broad singlet around δ 28-35 ppm , confirming the presence of the trigonal planar, sp²-hybridized boron center.[4][5][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the acetyl group, typically around 1660-1680 cm⁻¹ . C-H stretches from the aromatic and aliphatic portions will also be present.

Synthesis, Stability, and Safe Handling

Synthetic Pathways

The synthesis of arylboronic pinacol esters is well-established. Common routes include:

-

Palladium-Catalyzed Borylation: The Miyaura borylation reaction, which couples an aryl halide (e.g., 5-acetyl-2-bromothiophene) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base, is a primary method.[8]

-

Esterification of Boronic Acid: If the corresponding 5-acetylthiophene-2-boronic acid is available, it can be directly esterified by refluxing with pinacol in a suitable solvent, often with azeotropic removal of water.[4]

-

Sandmeyer-Type Borylation: Modern methods allow for the direct conversion of arylamines to arylboronates using a diazotization-borylation sequence, offering a metal-free alternative.[8]

Stability and Storage

The pinacol ester functionality is a key feature that enhances the compound's bench-top stability relative to the more labile free boronic acid.[1] However, it is not indefinitely stable.

-

Hydrolysis: Boronic esters are susceptible to hydrolysis, especially in the presence of acid, base, or excess water, which reverts them to the boronic acid.[1] This necessitates the use of anhydrous solvents and inert atmospheres in many applications.

-

Protodeboronation: Under harsh conditions, particularly high temperatures or the presence of strong acids/bases, the C-B bond can cleave, replacing the boronic ester with a hydrogen atom. This is a known side reaction for electron-rich heterocycles like thiophene.[9][10]

Storage Recommendation: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[11] Refrigeration (3-5 °C) is recommended for long-term storage.[1]

Safety Protocols

Standard laboratory safety practices should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin and eyes.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[11][12]

Reactivity and Core Application: The Suzuki-Miyaura Coupling

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds.[10][14]

The Role in C-C Bond Formation

In the Suzuki-Miyaura reaction, the boronic ester serves as the organoboron nucleophile that transfers its organic fragment (the 5-acetylthien-2-yl group) to a palladium center. The acetyl group provides a functional handle for further synthetic transformations, while the thiophene ring acts as a bioisostere for phenyl rings in drug design or as a component in conjugated polymers.[9][14]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating workflow for coupling this compound with a generic aryl bromide.

Materials and Reagents

-

This compound (1.0 equiv)

-

Aryl Bromide (1.1 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

Toluene and Water (e.g., 4:1 mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, Pd(PPh₃)₄, and sodium carbonate.

-

Solvent Addition: The flask is evacuated and backfilled with nitrogen or argon three times. Degassed toluene and water are then added via syringe. The causality here is critical: degassing the solvents prevents oxidation of the Pd(0) catalyst, which would render it inactive.

-

Heating and Monitoring: The heterogeneous mixture is heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

-

Aqueous Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then brine to remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Conclusion

This compound stands out as a robust and versatile reagent for constructing complex molecular architectures. Its enhanced stability over the free boronic acid simplifies its use, while its inherent reactivity in Suzuki-Miyaura cross-coupling reactions provides a reliable pathway to novel compounds for pharmaceutical and materials science applications. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is paramount to leveraging its full synthetic potential.

References

-

This compound | 942070-32-8 - ChemicalBook.

-

5-Carboxylthiophene-2-Boronic Acid Pinacol Ester - Echemi.

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes - The Royal Society of Chemistry.

-

5-(Dimethylamino)thiophene-2-boronic acid pinacol ester - MySkinRecipes.

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF - ResearchGate.

-

This compound (Cas 942070-32-8) - Parchem.

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.

-

CAS 689247-77-6 | 5-Acetylthiophene-2-boronic acid - Synblock.

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

5-Acetylthiophene-2-boronic acid - Optional[ATR-IR] - Spectrum - SpectraBase.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

-

Synthesis and Application of Boronic Acid Derivatives - VTechWorks.

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses.

-

Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar.

-

Pinacol.pdf - Harper College.

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.

-

SAFETY DATA SHEET - Merck Millipore.

-

2,2′:5′,2″-Terthiophene-5-boronic acid pinacol ester 96% - Sigma-Aldrich.

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.

-

5-acetylthiophene-5-boronic acid pinacol ester - RightPath Industries.

-

5-Cyanothiophene-2-boronic acid pinacol ester.

-

2,2′-Bithiophene-5-boronic acid pinacol ester - Sigma-Aldrich.

-

5-Formyl-2-methylphenylboronic acid pinacol ester - Frontier Specialty Chemicals.

Sources

- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 2. This compound | 942070-32-8 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. ftp.orgsyn.org [ftp.orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Synthesis of 5-Acetylthiophene-2-boronic Acid Pinacol Ester from 2-Acetylthiophene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-acetylthiophene-2-boronic acid pinacol ester, a critical building block in contemporary drug discovery and development. The document details the iridium-catalyzed C-H borylation of 2-acetylthiophene, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, and robust analytical characterization methods. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, aiming to provide both theoretical understanding and practical, actionable laboratory instructions.

Introduction: The Significance of Thiophene Boronic Esters in Medicinal Chemistry

Thiophene-containing molecules are prevalent scaffolds in a multitude of pharmaceuticals and bioactive compounds.[1] The introduction of a boronic acid or its corresponding pinacol ester onto the thiophene ring creates a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This versatility has made aryl and heteroaryl boronic esters indispensable tools in the synthesis of complex organic molecules.[4][5][6] Specifically, this compound serves as a key intermediate in the development of various therapeutic agents, including inhibitors for enzymes implicated in cancer and other diseases.[][8][9]

The direct C-H borylation of heterocycles represents a significant advancement in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional methods that often require pre-functionalized starting materials.[4][6] The iridium-catalyzed approach, in particular, has emerged as a powerful and widely adopted method for the regioselective borylation of a diverse range of aromatic and heteroaromatic substrates.[10][11][12]

This guide focuses on the practical application of this cutting-edge methodology to the synthesis of this compound, providing the necessary detail to empower researchers to successfully and safely perform this transformation.

The Core Transformation: Iridium-Catalyzed C-H Borylation

The synthesis of this compound from 2-acetylthiophene is achieved through an iridium-catalyzed C-H activation and borylation reaction. This process offers high regioselectivity, with the borylation occurring preferentially at the C5 position of the thiophene ring, which is the most sterically accessible and electronically favorable site.[10][12]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[12][13] The key steps are as follows:

-

Ligand Association and Catalyst Activation: The iridium precursor, often [Ir(COD)(OMe)]2, reacts with a bipyridine ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), to form the active catalyst.

-

Oxidative Addition of the C-H Bond: The activated iridium complex reacts with the 2-acetylthiophene substrate, leading to the oxidative addition of a C-H bond at the C5 position to the iridium center. This forms an Ir(V) intermediate.[13]

-

Reductive Elimination: The Ir(V) intermediate then undergoes reductive elimination, forming the C-B bond of the desired product and regenerating an Ir(III) species.

-

Catalyst Regeneration: The Ir(III) species reacts with bis(pinacolato)diboron (B2pin2) to regenerate the active iridium catalyst, completing the catalytic cycle.[13]

The choice of ligand is crucial for the efficiency and stability of the catalyst.[14][15] Ligands like dtbpy enhance the catalyst's lifetime and can influence the regioselectivity of the reaction.[14][15][16]

Visualizing the Catalytic Cycle

Caption: A simplified representation of the iridium-catalyzed C-H borylation cycle.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Reagents and Their Roles

| Reagent | Formula | M.W. ( g/mol ) | Role | Key Considerations |

| 2-Acetylthiophene | C6H6OS | 126.18 | Substrate | Ensure high purity. |

| Bis(pinacolato)diboron (B2pin2) | C12H24B2O4 | 253.94 | Boron Source | Handle under inert atmosphere; moisture sensitive.[4] |

| [Ir(COD)(OMe)]2 | C18H30Ir2O2 | 662.86 | Catalyst Precursor | Air and moisture sensitive. |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | C18H24N2 | 268.40 | Ligand | Stabilizes the iridium catalyst.[14][15][16] |

| n-Hexane | C6H14 | 86.18 | Solvent | Anhydrous grade is essential. |

Detailed Synthesis Procedure

Safety First: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents are flammable and/or irritants.

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add [Ir(COD)(OMe)]2 (e.g., 0.015 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (e.g., 0.03 mmol, 3.0 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous n-hexane (e.g., 10 mL) via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

-

-

Addition of Reagents:

-

To the catalyst solution, add bis(pinacolato)diboron (B2pin2) (e.g., 1.1 mmol, 1.1 equivalents).

-

Finally, add 2-acetylthiophene (e.g., 1.0 mmol, 1.0 equivalent) via syringe.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical mobile phase for TLC is a mixture of hexane and ethyl acetate.

-

-

Work-up and Purification:

-

Once the reaction is complete (typically within a few hours), concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.[17] It is often beneficial to use silica gel that has been treated with boric acid to prevent the degradation of the pinacol ester on the column.[17][18] A gradient elution with hexane and ethyl acetate is typically effective.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid. A reported yield for a similar reaction is 85%.[10]

-

Analytical Characterization: Confirming Success

Thorough characterization of the final product is essential to confirm its identity and purity.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the thiophene protons, the acetyl group, and the pinacol methyl groups. The disappearance of the proton signal at the C5 position of the starting material is a key indicator of successful borylation.

-

¹³C NMR will show the appearance of a new carbon signal for the C-B bond and shifts in the signals of the thiophene ring carbons.

-

¹¹B NMR will show a characteristic signal for the boronic ester.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.

-

Melting Point: A sharp melting point is indicative of a pure compound. The reported melting point for this compound is 64-66 °C.[10]

-

Chromatographic Purity: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product. However, care must be taken as pinacol boronic esters can be sensitive to hydrolysis on reverse-phase columns.[19][20]

Analytical Workflow Visualization

Caption: A visual representation of the analytical workflow for product confirmation.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use fresh, high-purity reagents and solvents. |

| Insufficient reaction time | Continue to monitor the reaction until no further conversion is observed. | |

| Product Degradation during Purification | Hydrolysis of the pinacol ester on silica gel | Use silica gel treated with boric acid for column chromatography.[17][18] Minimize the time the product is on the column. |

| Formation of Side Products | Impurities in starting materials | Purify the 2-acetylthiophene before use if necessary. |

| Non-selective borylation | While this reaction is highly regioselective, minor isomers may form. Optimize reaction conditions (e.g., temperature, ligand) if necessary. |

Conclusion

The iridium-catalyzed C-H borylation of 2-acetylthiophene is a robust and efficient method for the synthesis of this compound. This technical guide has provided a comprehensive framework for understanding and executing this important transformation, from the underlying mechanistic principles to a detailed experimental protocol and analytical characterization. By leveraging the insights and procedures outlined herein, researchers and drug development professionals can confidently produce this valuable building block for the advancement of their scientific endeavors.

References

- 1. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives | MDPI [mdpi.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Borylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 15. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. reddit.com [reddit.com]

- 19. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Data Interpretation of 5-Acetylthiophene-2-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetylthiophene-2-boronic acid pinacol ester is a key building block in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates and functional materials. Its utility primarily stems from the presence of two versatile functional groups: a boronic ester, which is amenable to a wide array of cross-coupling reactions such as the Suzuki-Miyaura coupling, and a ketone, which allows for further molecular elaboration. An unambiguous structural confirmation and purity assessment of this reagent are paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure in solution. This guide offers a comprehensive interpretation of the ¹H and ¹³C NMR spectra of this compound, grounded in established principles and comparative data from analogous structures.

Molecular Structure and Numbering Scheme

A clear understanding of the proton and carbon environments is essential for accurate spectral interpretation. The following diagram illustrates the chemical structure and the numbering scheme used throughout this guide.

Navigating the Nuances of 5-Acetylthiophene-2-boronic acid pinacol ester: A Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetylthiophene-2-boronic acid pinacol ester is a pivotal building block in modern synthetic chemistry, particularly valued in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical intermediates and functional materials.[1][2] However, the utility of this and other boronic esters is intrinsically linked to their stability. The labile nature of the carbon-boron bond and the susceptibility of the pinacol ester to hydrolysis present significant challenges in storage, handling, and analysis.[3][4] This guide provides an in-depth examination of the factors governing the stability of this compound. We will explore its primary degradation pathways, establish evidence-based best practices for storage and handling, and detail robust analytical methodologies for purity and stability assessment.

The Chemical Landscape: Structure and Intrinsic Stability

This compound is an organoboron compound featuring a boronic ester, an acetyl group, and a thiophene ring.[5] The pinacol ester group enhances the compound's stability compared to its corresponding free boronic acid, making it more amenable to storage, handling, and purification.[6][7] However, its stability is a delicate balance of electronic and steric factors.

The thiophene ring and the electron-withdrawing acetyl group influence the electrophilicity of the boron atom. This, in turn, affects its susceptibility to nucleophilic attack, most notably by water, which initiates the primary degradation pathway: hydrolysis.

Primary Degradation Pathway: Hydrolysis

The most significant stability concern for boronic acid pinacol esters is their facile hydrolysis to the corresponding boronic acid.[1][3][4] This process is often autocatalytic and can occur upon exposure to atmospheric moisture, during sample preparation in protic solvents, or even during chromatographic analysis.[3][8][9]

The hydrolysis mechanism proceeds via nucleophilic attack of water on the Lewis acidic boron atom, leading to the cleavage of the B-O bonds of the pinacol ester and formation of 5-acetylthiophene-2-boronic acid and pinacol. The resulting boronic acid can then exist in equilibrium with its trimeric anhydride, a boroxine, especially under dehydrating conditions.

Caption: Primary degradation pathway of the pinacol ester via hydrolysis.

Beyond hydrolysis, oxidative degradation pathways can also occur, particularly in the presence of strong oxidizers, leading to cleavage of the C-B bond to form the corresponding alcohol.[10] Protolytic deboronation (cleavage of the C-B bond by a proton source) is another potential, though generally less common, degradation route for aryl boronic acids, which are typically resistant to this under neutral conditions.[11]

Factors Influencing Stability

Several environmental factors can accelerate the degradation of this compound. Understanding and controlling these is paramount for maintaining the integrity of the material.

| Factor | Effect on Stability | Mechanism | Mitigation Strategy |

| Moisture | High Impact | Directly participates in hydrolysis, converting the ester to the boronic acid.[3][8] | Store in a tightly sealed container under an inert atmosphere (e.g., Argon, Nitrogen). Use a desiccator for short-term storage. |

| Temperature | Moderate Impact | Higher temperatures can increase the rate of hydrolysis and other decomposition reactions. | Store at reduced temperatures. Refrigeration (2-8 °C) is commonly recommended. |

| Light | Potential Impact | Some boronic esters can be sensitive to light, which may promote oxidative degradation.[12] | Store in amber vials or in the dark to prevent photolytic degradation. |

| pH | High Impact | Both acidic and basic conditions can catalyze hydrolysis. The rate is often minimized near neutral pH.[13] | Avoid exposure to strong acids or bases. Use aprotic or pH-neutral solvents for dissolution. |

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the purity and reactivity of boronic esters.

Long-Term Storage

For optimal long-term stability, this compound should be stored under the following conditions:

-

Temperature: Refrigerate at 2-8 °C. For maximum shelf-life, storage at -20 °C is advisable.

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[8] This minimizes exposure to both moisture and oxygen.

-

Container: Use a tightly sealed, opaque or amber glass vial to protect from moisture and light.[12][14]

Laboratory Handling Workflow

Handling this reagent requires techniques that prevent its exposure to the atmosphere.

Caption: Workflow for a forced degradation study.

Conclusion

While this compound is an invaluable synthetic tool, its inherent sensitivity to moisture necessitates a rigorous and informed approach to its storage, handling, and analysis. By understanding the primary hydrolysis-driven degradation pathway and implementing protocols that minimize exposure to atmospheric moisture, researchers can ensure the integrity and reactivity of this reagent. The use of specialized analytical techniques like non-aqueous capillary electrophoresis or optimized RP-HPLC methods is critical for accurate purity assessment, preventing the misinterpretation of data caused by analytical artifacts. Adherence to the principles and protocols outlined in this guide will empower scientists to confidently utilize this versatile building block to its full potential in drug discovery and materials science.

References

- Apollo Scientific. (n.d.). Vinylboronic acid, pinacol ester Safety Data Sheet.

- Synquest Labs. (n.d.). [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester Safety Data Sheet.

- ChemicalBook. (2025). SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER Product Information.

- Chelius, C. J., & L'Heureux, A. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 66, 230-235.

- Fisher Scientific. (2023). N-(tert-Butoxycarbonyl)-3,6-dihydro-2H-pyridine-4-boronic acid pinacol ester Safety Data Sheet.

- Chelius, C. J., & L'Heureux, A. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Boronic Acid Esters from Organolithium Agents.

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 63, 115-121.

- ChemicalBook. (2025). This compound Product Information.

- Kumar, A., Ng, T., Malhotra, S., & Gruenhagen, J. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Kumar, A., Ng, T., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.

- Thermo Fisher Scientific. (2025). Furan-2-boronic acid pinacol ester Safety Data Sheet.

- Matteson, D. S. (2018). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 83(15), 7847-7864.

- Organic Syntheses. (n.d.). Boronic esters procedure.

- Parchem. (n.d.). This compound (Cas 942070-32-8).

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect.

- Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Conference Abstract.

- Stella, V. J., & Wang, W. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.

- AA Blocks. (2019). Chemistry Of Boronic Esters.

- Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester. Retrieved from Frontier Specialty Chemicals website.

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

Sources

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. parchem.com [parchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 8. fishersci.ie [fishersci.ie]

- 9. researchgate.net [researchgate.net]

- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. aablocks.com [aablocks.com]

- 14. chemicalbook.com [chemicalbook.com]

5-Acetylthiophene-2-boronic acid pinacol ester solubility profile

An In-depth Technical Guide to the Solubility Profile of 5-Acetylthiophene-2-boronic acid pinacol ester

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the utility of a novel chemical entity is intrinsically linked to its physical properties. Among these, solubility stands as a paramount parameter, governing everything from reaction kinetics and purification efficiency to bioavailability and formulation development.[1] this compound, a versatile building block in organic synthesis, is no exception. A comprehensive understanding of its solubility profile is not merely academic; it is a critical prerequisite for its effective application.

This guide provides a detailed exploration of the solubility characteristics of this compound. Moving beyond a simple compilation of data, we will delve into the theoretical underpinnings of solubility, present methodologies for its empirical determination, and offer insights into the interpretation of these results. This document is intended for researchers, scientists, and drug development professionals who seek not only to use this compound but to understand its behavior in solution fundamentally.

Understanding the Molecule: this compound

This compound is a bifunctional organic compound featuring a thiophene ring substituted with an acetyl group and a boronic acid pinacol ester. The boronic acid pinacol ester moiety is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. The acetylthiophene portion, in turn, offers a site for further chemical modification or can act as a key pharmacophore in medicinal chemistry.

The pinacol ester group is particularly noteworthy when considering solubility. Boronic acids are known to form trimeric anhydrides (boroxines), which are often less soluble.[2] The pinacol ester protects the boronic acid, preventing the formation of these less soluble species and generally enhancing solubility in organic solvents.[3][4]

Theoretical Framework of Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For a molecule like this compound, key factors include its polarity, hydrogen bonding capability, and crystalline structure.

General Solubility Trends for Boronic Acid Pinacol Esters

Studies on analogous compounds, such as phenylboronic acid pinacol ester, have shown that esterification with pinacol significantly increases solubility in a range of organic solvents compared to the parent boronic acid.[3][5][6] These esters tend to exhibit good solubility in many common organic solvents, with the differences in solubility between various organic solvents sometimes being minor.[3][6] The high percentage of organic solvent in certain chromatography modes, like HILIC, is also beneficial for maintaining the solubility of boronate esters and preventing their hydrolysis.[7]

Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between kinetic and thermodynamic solubility, as these two parameters are determined under different conditions and can yield significantly different results.[8][9]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer.[10][11][12] The concentration at which precipitation occurs is the kinetic solubility. This method is rapid and amenable to high-throughput screening, making it valuable in early drug discovery.[11][12][13] However, kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[14]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solution is in equilibrium with the solid state of the compound.[10][15] The determination of thermodynamic solubility is more time-consuming, often requiring incubation periods of 24 hours or longer to ensure equilibrium is reached.[11][16] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[12][16]

For the purpose of drug development and formulation, thermodynamic solubility is the more relevant parameter as it reflects the stable state of the system.[8][9]

Predicted Solubility Profile of this compound

While specific experimental data for this compound is not extensively published, we can predict its general solubility behavior based on its structure and the known properties of similar compounds. The presence of the relatively nonpolar pinacol and acetylthiophene groups suggests good solubility in a range of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | The molecule has moderate polarity, which is well-matched by these solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective at solvating moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic thiophene ring should interact favorably with these solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are strong contenders for dissolving a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The potential for hydrogen bonding with the acetyl group may enhance solubility. |

| Nonpolar Alkanes | Hexane, Cyclohexane | Low to Moderate | The polarity of the acetyl and ester groups will likely limit solubility in very nonpolar solvents. |

| Aqueous Solutions | Water, Buffers | Low | The largely organic structure of the molecule suggests poor water solubility. |

Experimental Determination of Solubility: A Practical Guide

To obtain accurate solubility data, empirical determination is essential. Below are detailed protocols for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[12][16]

Experimental Workflow

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ovid.com [ovid.com]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. pharmatutor.org [pharmatutor.org]

- 16. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide: Comparative Reactivity of 5-Acetylthiophene-2-boronic Acid and its Pinacol Ester

For researchers, medicinal chemists, and professionals in drug development, the choice between a boronic acid and its corresponding pinacol ester in a Suzuki-Miyaura cross-coupling reaction is a critical decision point that dictates reaction efficiency, stability, and overall synthetic strategy. This guide provides a detailed technical analysis of 5-acetylthiophene-2-boronic acid and its pinacol ester, elucidating the fundamental differences in their stability and reactivity to empower scientists in making informed experimental choices.

Introduction: The Two Faces of a Key Synthetic Building Block

5-Acetylthiophene-2-boronic acid and its pinacol ester are valuable reagents for introducing the 5-acetylthien-2-yl moiety, a common scaffold in pharmaceuticals and functional materials. While structurally similar, the seemingly minor difference of a diol-derived protecting group imparts profoundly different chemical properties, impacting everything from shelf-life to the kinetics of the catalytic cycle.

-

5-Acetylthiophene-2-boronic Acid: A classic organoboron reagent, it is directly involved in the catalytic cycle. However, its free boronic acid functionality (B(OH)₂) is susceptible to several degradation pathways.

-

5-Acetylthiophene-2-boronic Acid Pinacol Ester: This derivative features the boron atom protected within a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. This structural modification significantly enhances stability, though it can modulate reactivity in the catalytic cycle.[1]

Understanding the trade-offs between the inherent reactivity of the free acid and the superior stability of the ester is paramount for successful and reproducible synthetic outcomes.

The Stability Dichotomy: A Tale of Two Boron Species

The primary driver for choosing the pinacol ester over the free boronic acid is stability. Boronic acids, particularly electron-rich heteroaryl derivatives like the subject thiophene, are prone to decomposition.[2][3]

Degradation Pathways of 5-Acetylthiophene-2-boronic Acid

-

Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[1] While often still competent in cross-coupling, the formation of boroxines alters the stoichiometry and can lead to inconsistent reaction rates.

-

Protodeboronation: This is the most detrimental side reaction, involving the cleavage of the C–B bond and its replacement with a C–H bond.[4] Thienylboronic acids are particularly susceptible to protodeboronation, especially under the basic conditions typical of Suzuki-Miyaura reactions.[2][5] This irreversible process consumes the starting material and reduces the overall yield.

The Stabilizing Effect of the Pinacol Ester

The pinacol group acts as a robust shield for the boron atom.[6]

-

Steric Hindrance: The bulky methyl groups on the dioxaborolane ring sterically hinder the approach of water or other protic species that initiate protodeboronation.

-

Electronic Protection: The cyclic ester structure protects the boron's empty p-orbital, making it less susceptible to unwanted side reactions.[1]

This enhanced stability translates to significant practical advantages. Pinacol esters generally have a much longer shelf-life, are less sensitive to air and moisture, and can often be purified using standard techniques like column chromatography, which is challenging for many free boronic acids.[1][6][7]

Data Summary: Stability & Handling Properties

| Property | 5-Acetylthiophene-2-boronic Acid | This compound |

| Long-Term Storage | Requires inert atmosphere and low temperatures.[7] | Stable at room temperature, easy to handle.[6][7] |

| Susceptibility | Prone to boroxine formation and protodeboronation.[1][2] | Significantly more resistant to degradation pathways.[1] |

| Purification | Challenging to purify via chromatography.[7] | Generally amenable to standard purification techniques.[6] |

| Handling | Sensitive to moisture and air.[1] | Less sensitive, simplifying weighing and transfer.[1] |

Reactivity in Suzuki-Miyaura Cross-Coupling

The core of the Suzuki-Miyaura reaction is the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. The nature of the boron species directly influences the mechanism and rate of this crucial step.

The Transmetalation Mechanism

Two primary pathways are debated for transmetalation:

-

Path A (Boronate Pathway): The base activates the organoboron species to form a more nucleophilic boronate ([ArB(OH)₃]⁻), which then reacts with the palladium(II)-halide complex.[8]

-

Path B (Palladium Hydroxide Pathway): The base reacts with the palladium(II)-halide complex to form a palladium(II)-hydroxide complex, which then reacts with the neutral boronic acid.[8]

For 5-acetylthiophene-2-boronic acid , it can readily participate in either pathway after activation by a base.

For This compound , the situation is more complex. It was once believed that boronic esters must first hydrolyze to the corresponding boronic acid before transmetalation can occur. However, significant research has shown that boronic esters can and do transmetalate directly, without prior hydrolysis.[9] The steric bulk of the pinacol group, however, can make the approach to the palladium center slower compared to the less hindered boronic acid.[8][10]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

References

- 1. nbinno.com [nbinno.com]

- 2. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Spectroscopic Guide to 5-Acetylthiophene-2-Boronic Acid Pinacol Ester: A Keystone for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

5-Acetylthiophene-2-boronic acid pinacol ester, a prominent member of the boronic acid derivative family, has emerged as a critical building block in modern medicinal chemistry and materials science. Its unique structural features—a reactive boronic ester moiety coupled with a thiophene ring bearing an acetyl group—render it an invaluable synthon for the construction of complex molecular architectures. The thiophene scaffold is a well-established pharmacophore present in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. The boronic acid pinacol ester functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a foundational understanding for its application in research and development.

Molecular Structure and Key Spectroscopic Features

The structural integrity and purity of this compound are paramount for its successful application. Spectroscopic techniques provide a non-destructive and highly informative means of confirming its identity and assessing its quality. The key spectroscopic methods for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are in good agreement with experimental data.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Thiophene-H |

| ~7.55 | d | 1H | Thiophene-H |

| ~2.50 | s | 3H | -C(O)CH₃ |

| ~1.35 | s | 12H | -C(CH₃)₄ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield signals around 7.55-7.65 ppm are characteristic of the aromatic protons on the thiophene ring. Their doublet multiplicity arises from coupling to each other. The sharp singlet at approximately 2.50 ppm corresponds to the three protons of the acetyl methyl group. The most upfield and intense signal at around 1.35 ppm is a singlet integrating to twelve protons, which is indicative of the four equivalent methyl groups of the pinacol ester.

¹³C NMR Spectroscopy

Carbon-13 NMR provides insights into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O |

| ~145 | Thiophene-C (ipso to acetyl) |

| ~138 | Thiophene-CH |

| ~135 | Thiophene-CH |

| ~130 | Thiophene-C (ipso to Boron) |

| ~85 | -O-C(CH₃)₂ |

| ~26 | -C(O)CH₃ |

| ~25 | -C(CH₃)₄ |

Note: The signal for the carbon attached to boron can be broad or unobserved due to quadrupolar relaxation.

The carbonyl carbon of the acetyl group is typically observed in the downfield region around 190 ppm. The aromatic carbons of the thiophene ring resonate between 130 and 145 ppm. The quaternary carbons of the pinacol group appear at approximately 85 ppm, while the methyl carbons of the pinacol and acetyl groups are found in the upfield region around 25-26 ppm.

¹¹B NMR Spectroscopy

Boron-11 NMR is a specific technique for observing the boron nucleus. For boronic acid pinacol esters, the ¹¹B NMR spectrum typically shows a single broad peak. The chemical shift provides information about the coordination state of the boron atom. For this compound, the expected chemical shift is in the range of +20 to +30 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar boronic ester.[1][2]

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A standardized protocol for NMR analysis ensures data reproducibility and accuracy.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra using standard instrument parameters.

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

For ¹¹B NMR, a relatively short acquisition time is typically sufficient.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard for ¹H and ¹³C NMR, and an external standard (BF₃·OEt₂) for ¹¹B NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretching (aliphatic) |

| ~1665 | Strong | C=O stretching (acetyl) |

| ~1450 | Medium | C-H bending (methyl) |

| ~1370 | Strong | B-O stretching |

| ~1140 | Strong | C-O stretching |

The most prominent peak in the IR spectrum is expected to be the strong absorption band around 1665 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the acetyl group. The B-O stretching vibration of the boronic ester typically appears as a strong band in the 1370 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its molecular formula.

For this compound (Molecular Formula: C₁₂H₁₇BO₃S), the expected molecular weight is approximately 252.09 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be determined with high accuracy, providing unambiguous confirmation of the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the pinacol group or the acetyl group.

Synthesis and Characterization Workflow

The reliable synthesis and purification of this compound are crucial for obtaining high-quality spectroscopic data and for its use in subsequent reactions.

Sources

A Senior Application Scientist's Guide to 5-Acetylthiophene-2-Boronic Acid Pinacol Ester: From Sourcing to Application

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The reproducibility of a synthetic campaign and the purity of the final active pharmaceutical ingredient (API) are fundamentally linked to the quality of the building blocks used. 5-Acetylthiophene-2-boronic acid pinacol ester (CAS 942070-32-8) is a key heterocyclic building block in modern medicinal chemistry, enabling the construction of complex molecular architectures through robust cross-coupling methodologies.

This in-depth technical guide provides a comprehensive framework for the selection of commercial suppliers and the rigorous quality assessment of this compound. It is designed to empower scientists with the expertise to ensure the material entering their workflow is of the highest standard, thereby safeguarding the integrity of their research and development programs.

The Critical Role of Supplier Qualification

The commercial availability of this compound from various suppliers necessitates a structured approach to selection. A reliable supplier is a partner in your research, and their qualification should be based on a holistic assessment of their quality systems, documentation, and supply chain robustness.

Key suppliers for this reagent and related thiophene boronic esters include, but are not limited to, Parchem, Sigma-Aldrich, and BLDpharm.[1][2] When evaluating potential suppliers, consider the following:

-

Comprehensive Documentation: A reputable supplier will provide, at a minimum, a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA should detail the purity of the batch, the analytical methods used for its determination, and the corresponding data.

-

Batch-to-Batch Consistency: Inquire about the supplier's process control and their ability to ensure consistency between different lots of the material. This is crucial for long-term research projects and process development.

-

Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and for gaining deeper insights into the product's characteristics.

Incoming Quality Control: A Self-Validating System

Upon receipt of a new batch of this compound, a series of internal quality control checks are essential to verify the supplier's claims and to ensure the material is fit for its intended use. The following experimental protocols represent a robust, self-validating system for the quality assessment of this reagent.

Visual and Physical Inspection

The first step is a simple yet informative visual inspection.

| Parameter | Typical Specification |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Chloroform) |

Any deviation from the expected appearance should be a red flag, prompting further investigation.

Spectroscopic and Chromatographic Analysis

The core of the quality control process lies in spectroscopic and chromatographic techniques to confirm the identity and purity of the material.

¹H and ¹³C NMR are powerful tools for the structural confirmation of this compound and for the identification of impurities.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the material and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis:

-

¹H NMR: Expect to observe characteristic signals for the thiophene protons, the acetyl methyl protons, and the pinacol methyl protons. The integration of these signals should be consistent with the molecular structure.

-

¹³C NMR: Expect to observe distinct resonances for each carbon atom in the molecule. The chemical shifts should align with those reported for similar structures.[3][4]

-

| ¹H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts (δ, ppm) |

| ~7.6 (d, 1H, thiophene-H) |

| ~7.5 (d, 1H, thiophene-H) |

| ~2.5 (s, 3H, -COCH₃) |

| ~1.3 (s, 12H, pinacol -CH₃) |

Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer.

HPLC is the workhorse for purity determination and the quantification of impurities. A key challenge in the analysis of boronic acid pinacol esters is their susceptibility to hydrolysis to the corresponding boronic acid, especially in the presence of water and on the stationary phase of the HPLC column.

Experimental Protocol: Reversed-Phase HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the material at approximately 1 mg/mL in aprotic solvent such as acetonitrile or tetrahydrofuran (THF) to minimize hydrolysis. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is commonly used.

-